2-(Bromomethyl)-5-phenylpyridine
Description
Chemical Structure: 2-(Bromomethyl)-5-phenylpyridine (CAS 107351-82-6) consists of a pyridine ring substituted with a bromomethyl group (–CH₂Br) at the 2-position and a phenyl group at the 5-position. Its molecular formula is C₁₂H₁₀BrN, with a molecular weight of 240.12 g/mol .
Reactivity: The bromomethyl group confers high reactivity in alkylation and nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis (e.g., as an intermediate for nicotinic acetylcholine receptor ligands) . Its aromatic pyridine core enables π-π stacking interactions, which are critical in drug-receptor binding .
Properties
IUPAC Name |
2-(bromomethyl)-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAYEZMEVUQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-phenylpyridine typically involves the bromination of 5-phenylpyridine. One common method is the bromination of 5-phenylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-phenylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-methyl-5-phenylpyridine.
Scientific Research Applications
2-(Bromomethyl)-5-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-phenylpyridine depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The phenyl group enhances the compound’s stability and can participate in π-π interactions, influencing its binding affinity in biological systems.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects and Reactivity
Key Observations:
Substituent Effects :
- Bromomethyl (–CH₂Br) : Enhances electrophilicity for alkylation (e.g., in this compound vs. 5-(Bromomethyl)-2-(trifluoromethyl)pyridine) .
- Trifluoromethyl (–CF₃) : Electron-withdrawing nature increases stability against oxidation but reduces nucleophilicity compared to phenyl groups .
- Methoxy (–OCH₃) : Electron-donating effect improves solubility in polar solvents and influences binding affinity in receptor-ligand interactions (e.g., 5-Bromo-2-(2-methoxyphenyl)pyridine) .
Reactivity Trends :
- Bromine at the pyridine 5-position (e.g., 5-Bromo-2-phenylpyridine) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromomethyl groups enable C–C bond formation via alkylation .
- Chlorinated analogues (e.g., 2-Chloro-5-phenylpyrimidine, CAS 22536-62-5) exhibit lower reactivity in nucleophilic substitutions compared to brominated derivatives .
Physicochemical Properties
Biological Activity
2-(Bromomethyl)-5-phenylpyridine (CAS No. 126268-58-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 251.12 g/mol. The compound features a bromomethyl group attached to the pyridine ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromomethyl group enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions with biomolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular functions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, impacting signal transduction pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses significant cytotoxic effects. The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyridine derivatives, including this compound. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research highlighted in the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria. The study emphasized the need for structural optimization to improve efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
